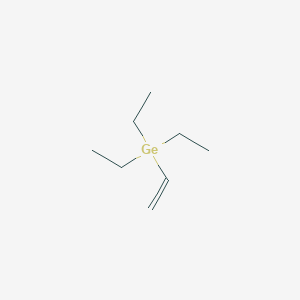

Vinyltriethylgermane

Description

Vinyltriethylgermane (CAS: 6207-41-6) is an organogermanium compound with the molecular formula C₈H₁₈Ge, featuring a germanium atom bonded to three ethyl groups and one vinyl group. It is commercially available at 95% purity and is primarily utilized in organic synthesis due to its reactivity with unsaturated systems. For instance, it reacts with nitrile oxides to form 5-Ge-isoxazolines in yields ranging from 42% to 73% . This reaction highlights its role as a germanium-based synthon for constructing heterocyclic frameworks, a property leveraged in medicinal and materials chemistry.

Properties

IUPAC Name |

ethenyl(triethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Ge/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILYPIUDEPXAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454227 | |

| Record name | VINYLTRIETHYLGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6207-41-6 | |

| Record name | VINYLTRIETHYLGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyltriethylgermane can be synthesized through the reaction of bromotriethylgermane with ethynylmagnesium bromide in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, with the magnesium compound being added dropwise to a solution of the germanium compound in tetrahydrofuran. The mixture is then stirred at 45°C for 24 hours, followed by washing with water and diethyl ether, drying over calcium chloride, and distillation to obtain the final product .

Industrial Production Methods: While specific industrial production methods for vinyltriethylgermane are not widely documented, the synthesis process generally involves similar organometallic reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Vinyltriethylgermane undergoes various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated germanium-containing compounds.

Substitution: The vinyl group can participate in substitution reactions, where the vinyl hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and ozone.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride can be used.

Substitution: Halogenating agents and other electrophiles are often used in substitution reactions.

Major Products Formed:

Oxidation: Epoxides and other oxygenated germanium compounds.

Reduction: Saturated organogermanium compounds.

Substitution: Various substituted vinyltriethylgermane derivatives.

Scientific Research Applications

Vinyltriethylgermane has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and in organometallic chemistry studies.

Biology: Investigated for its potential biological activity and effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.

Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.

Mechanism of Action

The mechanism by which vinyltriethylgermane exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse reactions

Comparison with Similar Compounds

Comparison with Similar Organogermanium Compounds

Allyltriethylgermane

- Structural Differences : Allyltriethylgermane replaces the vinyl group with an allyl (CH₂CHCH₂) substituent.

- Reactivity : Similar to vinyltriethylgermane, it reacts with nitrile oxides to form isoxazolines, but steric and electronic effects of the allyl group may alter reaction kinetics or regioselectivity .

- Applications : Both compounds serve as precursors for germanium-containing heterocycles, but their differing substituents influence their utility in specific synthetic pathways.

Chlorotriethylgermane

- Structural Differences : Substitutes the vinyl group with a chlorine atom (Cl), yielding Cl-Ge(C₂H₅)₃ .

- Reactivity : The electronegative chlorine enhances electrophilicity at germanium, making it reactive toward nucleophiles (e.g., Grignard reagents). This contrasts with vinyltriethylgermane’s focus on cycloadditions.

- Safety: Classified as a 6.1 Hazard (toxic) with risks of acute toxicity (H302, H312, H332) , whereas vinyltriethylgermane’s safety profile is less documented but likely milder due to its non-halogenated structure.

Triphenylgermane

- Structural Differences : Features three phenyl groups (C₆H₅) instead of ethyl groups.

- Steric Effects : The bulky phenyl substituents hinder reactivity in sterically demanding reactions, unlike the smaller ethyl groups in vinyltriethylgermane, which facilitate faster kinetics.

- Applications : Triphenylgermane is used in coordination chemistry and catalysis, whereas vinyltriethylgermane specializes in cycloaddition reactions .

Acylgermanes (e.g., Aroyltrimethylgermane)

- Structural Differences : Contain acyl (R-CO-) groups instead of alkyl/vinyl substituents.

Tetrabutylgermane

- Structural Differences : Four butyl groups attached to germanium.

- Physical Properties: Higher lipophilicity compared to vinyltriethylgermane, making it suitable for non-polar solvents or phase-transfer reactions .

- Toxicity: Limited acute toxicity data, but its non-reactive alkyl groups suggest lower hazards than chlorinated analogs.

Data Tables

Table 1: Structural and Reactivity Comparison

Key Research Findings

- Vinyltriethylgermane excels in forming germanium-heterocycles via [3+2] cycloadditions, a reaction less feasible with bulkier (e.g., phenyl) or electrophilic (e.g., Cl) analogs .

- Acylgermanes and vinyltriethylgermane occupy distinct niches: the former in photochemistry, the latter in modular heterocycle synthesis .

- Safety profiles vary significantly; chlorinated derivatives require stringent handling compared to alkyl/vinyl-substituted germanes .

Biological Activity

Vinyltriethylgermane (VTEG), an organogermanium compound with the molecular formula CHGe, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of VTEG's role in various biological contexts.

Overview of Vinyltriethylgermane

VTEG is characterized by a vinyl group attached to a triethylgermane moiety. Its unique structure allows for diverse chemical modifications, making it a candidate for various applications in chemistry and biology. The compound is synthesized through the reaction of bromotriethylgermane with ethynylmagnesium bromide under controlled conditions, which facilitates the study of its biological properties .

Antioxidant Activity

Research indicates that VTEG may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study highlighted the effectiveness of organogermanium compounds in reducing reactive oxygen species (ROS) and enhancing cellular defense mechanisms .

Anticancer Potential

VTEG has been explored for its anticancer activity. In vitro studies have demonstrated that certain organogermanium compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to VTEG were shown to increase the sub-G1 phase population in cancer cell lines, indicating a potential mechanism for inducing apoptosis .

Case Studies

- Cell Viability and Proliferation :

- Oxidative Stress Reduction :

Data Table: Biological Activities of Vinyltriethylgermane

| Biological Activity | Type of Study | Cell Lines/Models Used | Key Findings |

|---|---|---|---|

| Antioxidant | In vitro | U373 MG cells | Reduced ROS production |

| Anticancer | In vitro | A2780, MCF-7 | Induced apoptosis; decreased cell viability |

| Immunomodulatory | In vitro | Macrophage cells | Enhanced NO release |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.